molecular formula C8H15NO4 B3046719 Acetic acid, 2-[2-(4-morpholinyl)ethoxy]- CAS No. 127958-77-4

Acetic acid, 2-[2-(4-morpholinyl)ethoxy]-

Cat. No.: B3046719
CAS No.: 127958-77-4
M. Wt: 189.21 g/mol
InChI Key: MJFUGZQQOLJOAO-UHFFFAOYSA-N
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Description

Acetic acid, 2-[2-(4-morpholinyl)ethoxy]- is a chemical compound with the molecular formula C8H15NO4. It is characterized by the presence of a morpholine ring, which is a six-membered ring containing both nitrogen and oxygen atoms. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, 2-[2-(4-morpholinyl)ethoxy]- typically involves the reaction of morpholine with ethylene oxide to form 2-(4-morpholinyl)ethanol. This intermediate is then reacted with chloroacetic acid under basic conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like water or ethanol.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, 2-[2-(4-morpholinyl)ethoxy]- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: It can undergo nucleophilic substitution reactions, where the morpholine ring can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Acetic acid, 2-[2-(4-morpholinyl)ethoxy]- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Industry: The compound is used in the production of polymers and as an intermediate in the synthesis of various chemicals.

Mechanism of Action

The mechanism of action of acetic acid, 2-[2-(4-morpholinyl)ethoxy]- involves its interaction with specific molecular targets. The morpholine ring can interact with enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding and hydrophobic interactions, leading to changes in the conformation and activity of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    {4-[2-(4-Morpholinyl)ethoxy]phenyl}acetic acid: This compound has a similar structure but includes a phenyl group, which can alter its chemical properties and applications.

    2-[2-(2-Methoxyethoxy)ethoxy]acetic acid: This compound has a similar ethoxy chain but includes methoxy groups, which can affect its solubility and reactivity.

Uniqueness

Acetic acid, 2-[2-(4-morpholinyl)ethoxy]- is unique due to the presence of the morpholine ring, which imparts specific chemical properties such as increased solubility in water and the ability to form stable complexes with metal ions. This makes it particularly useful in applications requiring high solubility and stability.

Properties

IUPAC Name

2-(2-morpholin-4-ylethoxy)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO4/c10-8(11)7-13-6-3-9-1-4-12-5-2-9/h1-7H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJFUGZQQOLJOAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCOCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70602030
Record name [2-(Morpholin-4-yl)ethoxy]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70602030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127958-77-4
Record name [2-(Morpholin-4-yl)ethoxy]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70602030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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